1,4-Bis(bromoacetoxy)-2-butene
Description
1,4-Bis(bromoacetoxy)-2-butene, also known as this compound, is a useful research compound. Its molecular formula is C8H10Br2O4 and its molecular weight is 329.97 g/mol. The purity is usually 95%.
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Properties
IUPAC Name |
4-(2-bromoacetyl)oxybut-2-enyl 2-bromoacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2O4/c9-5-7(11)13-3-1-2-4-14-8(12)6-10/h1-2H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHKVAXULDBIIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCOC(=O)CBr)OC(=O)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034308 | |
Record name | 1,4-Bis(bromoacetoxy)-2-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0034308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20679-58-7 | |
Record name | 1,4-Bis(bromoacetoxy)-2-butene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20679-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Bis(bromoacetoxy)-2-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0034308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of combining 1,4-Bis(bromoacetoxy)-2-butene with cyanodithiocarbimate in microbicidal compositions?
A: Research indicates that combining this compound with cyanodithiocarbimate can result in a synergistic effect, meaning the combined efficacy against microorganisms is greater than the sum of their individual effects. [, , ] This synergy allows for potentially lower concentrations of each compound to achieve the desired microbicidal activity. [, , ]
Q2: Which other microbicides have been investigated for synergistic activity with this compound?
A2: Several other microbicides have been explored for potential synergistic effects with this compound. These include:
- 2-(Thiocyanomethylthio)benzothiazole [, ]
- Methylene bis(thiocyanate) [, ]
- N-Dodecylmorpholine []
- Iodopropynyl butylcarbamate []
- 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one []
- 2-N-Octyl-4-isothiazolin-3-one []
- Quaternary ammonium salts []
- p-Chlorometacresol []
- o-Phenylphenol []
- Diiodomethyl p-tolyl sulfone []
- Diiodomethyl-p-chlorophenyl sulfone []
- 2-Bromo-2-nitropropane-1,3-diol []
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